(Z)-1,1,1,3-Tetrafluorobut-2-ene
Overview
Description
(Z)-1,1,1,3-Tetrafluorobut-2-ene is a useful research compound. Its molecular formula is C4H4F4 and its molecular weight is 128.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Utility in Organic Chemistry
The compound is instrumental in the practical installation of tetrafluoroethylene fragments through coupling reactions. For instance, the use of (1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide, derived from commercially available 4-bromo-3,3,4,4-tetrafluorobut-1-ene, demonstrates the compound's role in producing a broad range of CF2CF2-containing organic molecules. These reactions yield good-to-excellent outcomes, making the zinc reagent a valuable tool in synthetic chemistry for introducing functional CF2CF2 fragments into molecules (Tamamoto, Yamada, & Konno, 2018).
Environmental and Industrial Applications
In addition to its synthetic utility, derivatives of (Z)-1,1,1,3-Tetrafluorobut-2-ene, such as cis-1,3,3,3-Tetrafluoroprop-1-ene (R1234ze(Z)), are explored for their low global warming potential (GWP) in applications like high-temperature heat pumping, organic Rankine cycles, and refrigeration. The unique properties of these derivatives, including their vapor pressure characteristics and acentric factors, contribute to their consideration as environmentally friendly alternatives in various industrial applications (Fedele, Nicola, Brown, Bobbo, & Zilio, 2014).
Catalysis and Functionalization
The reactivity of this compound related compounds also extends to catalysis, where they are used in processes like the dehydrohalogenation of chloro- and fluoro-substituted butanes. The use of specific metal fluoride catalysts showcases the compound's versatility in facilitating selective reactions, leading to the development of novel methodologies in organic synthesis (Teinz, Wuttke, Börno, Eicher, & Kemnitz, 2011).
Properties
IUPAC Name |
(Z)-1,1,1,3-tetrafluorobut-2-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F4/c1-3(5)2-4(6,7)8/h2H,1H3/b3-2- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPVOSOCAZPIJQ-IHWYPQMZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(F)(F)F)/F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301299667 | |
Record name | (2Z)-1,1,1,3-Tetrafluoro-2-butene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301299667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
791616-88-1 | |
Record name | (2Z)-1,1,1,3-Tetrafluoro-2-butene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=791616-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2Z)-1,1,1,3-Tetrafluoro-2-butene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301299667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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